molecular formula C10H18BClO2 B14138473 2-[(Z)-1-chlorobut-2-enyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane CAS No. 87100-29-6

2-[(Z)-1-chlorobut-2-enyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No.: B14138473
CAS No.: 87100-29-6
M. Wt: 216.51 g/mol
InChI Key: HXVULNFOQGXWOE-SREVYHEPSA-N
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Description

2-[(Z)-1-chlorobut-2-enyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is an organoboron compound that features a boron atom within a dioxaborolane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(Z)-1-chlorobut-2-enyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 1-chlorobut-2-ene with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like tetrahydrofuran (THF) at room temperature. The reaction proceeds via a nucleophilic substitution mechanism where the chlorine atom is replaced by the dioxaborolane moiety.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-[(Z)-1-chlorobut-2-enyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane can undergo various types of chemical reactions, including:

    Oxidation: The boron atom can be oxidized to form boronic acids or borates.

    Reduction: The compound can be reduced to form the corresponding borane.

    Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or sodium perborate in aqueous or organic solvents.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles like ammonia, primary or secondary amines, and thiols in the presence of a base.

Major Products Formed

    Oxidation: Boronic acids or borates.

    Reduction: Borane derivatives.

    Substitution: Various substituted dioxaborolane compounds depending on the nucleophile used.

Scientific Research Applications

2-[(Z)-1-chlorobut-2-enyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in the formation of carbon-boron bonds.

    Biology: Potential use in the development of boron-containing drugs due to its ability to interact with biological molecules.

    Medicine: Investigated for its potential in boron neutron capture therapy (BNCT) for cancer treatment.

    Industry: Utilized in the production of advanced materials, including polymers and catalysts.

Mechanism of Action

The mechanism of action of 2-[(Z)-1-chlorobut-2-enyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane involves its ability to form stable complexes with various substrates. The boron atom in the dioxaborolane ring can coordinate with electron-rich species, facilitating reactions such as cross-coupling and addition. The molecular targets and pathways involved depend on the specific application, such as enzyme inhibition in biological systems or catalytic activity in industrial processes.

Comparison with Similar Compounds

Similar Compounds

    2-[(E)-1-chlorobut-2-enyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: The E-isomer of the compound with similar reactivity but different stereochemistry.

    4,4,5,5-tetramethyl-2-(1-propenyl)-1,3,2-dioxaborolane: A related compound with a propenyl group instead of a chlorobut-2-enyl group.

    4,4,5,5-tetramethyl-2-(1-butenyl)-1,3,2-dioxaborolane: Another similar compound with a butenyl group.

Uniqueness

2-[(Z)-1-chlorobut-2-enyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique due to its specific stereochemistry (Z-configuration) and the presence of a chlorine atom, which provides distinct reactivity and potential for selective transformations in organic synthesis.

Properties

CAS No.

87100-29-6

Molecular Formula

C10H18BClO2

Molecular Weight

216.51 g/mol

IUPAC Name

2-[(Z)-1-chlorobut-2-enyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

InChI

InChI=1S/C10H18BClO2/c1-6-7-8(12)11-13-9(2,3)10(4,5)14-11/h6-8H,1-5H3/b7-6-

InChI Key

HXVULNFOQGXWOE-SREVYHEPSA-N

Isomeric SMILES

B1(OC(C(O1)(C)C)(C)C)C(/C=C\C)Cl

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C(C=CC)Cl

Origin of Product

United States

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